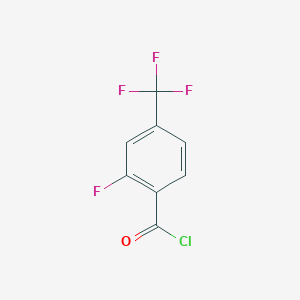

2-Fluoro-4-(trifluoromethyl)benzoyl chloride

Description

Properties

IUPAC Name |

2-fluoro-4-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-7(14)5-2-1-4(3-6(5)10)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAHPLWBUUTFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80155325 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126917-10-0 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126917100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview

The most documented method involves fluorinating 2-fluoro-4-trichloromethylbenzoyl chloride with anhydrous HF in the presence of SbCl₅. This process substitutes chlorine atoms in the trichloromethyl group (-CCl₃) with fluorine, yielding the trifluoromethyl (-CF₃) moiety.

Reaction Scheme:

Stepwise Procedure

-

Precursor Synthesis :

-

Fluorination :

-

A mixture of the precursor (25.8 parts) and SbCl₅ (0.26 parts) is heated to 70–75°C.

-

HF vapor (2.2 parts) is introduced over 45 minutes, followed by stirring for 30 minutes.

-

Yield : ~56% 2-fluoro-4-(trifluoromethyl)benzoyl chloride, with byproducts including fluoromethylbenzoyl halides (5%) and unreacted precursor (<1%).

-

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–75°C | Higher temperatures accelerate Cl/F exchange but risk decomposition |

| HF Stoichiometry | 3 mol per mol precursor | Substoichiometric HF increases byproduct formation |

| Catalyst Loading | 1–2 wt% SbCl₅ | Excess catalyst may promote side reactions |

Catalytic Fluorination with Antimony Pentachloride

Role of SbCl₅

SbCl₅ acts as a Lewis acid catalyst , polarizing the C-Cl bond in the trichloromethyl group and facilitating nucleophilic attack by fluoride ions. This mechanism is critical for achieving high selectivity toward the trifluoromethyl product.

Industrial Adaptation

-

Continuous Flow Reactors : Enable precise control over HF addition and temperature, reducing side reactions.

-

Automated Quenching : Post-reaction, the mixture is cooled to 25°C and neutralized with aqueous NaHCO₃ to isolate the product.

Synthesis from Trichloromethyl Precursors

Precursor Preparation

The trichloromethyl precursor is synthesized via two routes:

Challenges

-

Regioselectivity : Ensuring fluorination occurs exclusively at the 4-position requires steric and electronic modulation.

-

Purity : Distillation (b.p. 188–189°C) is used to isolate the precursor, with impurities like terephthaloyl chloride removed.

Reaction Optimization and Yield Considerations

Byproduct Management

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethyl)benzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Acyl Substitution: The chlorine atom attached to the carbonyl carbon is a good leaving group, making the carbonyl carbon susceptible to attack by nucleophiles.

Hydrolysis: In the presence of water, it can hydrolyze to form 2-Fluoro-4-(trifluoromethyl)benzoic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Acyl Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

Major Products

Nucleophilic Acyl Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would yield an ester.

Hydrolysis: The major products are 2-Fluoro-4-(trifluoromethyl)benzoic acid and hydrochloric acid.

Scientific Research Applications

Synthesis in Organic Chemistry

2-Fluoro-4-(trifluoromethyl)benzoyl chloride serves as an important reagent in organic synthesis. It is commonly used to introduce the trifluoromethyl group into various organic compounds, which can significantly enhance their biological activity.

Case Study: Synthesis of Benzamide Derivatives

In a notable study, researchers utilized this compound to synthesize N-methyl-N-(1-(4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl)piperidin-4-yl)-2-(trifluoromethyl)benzamide. The reaction was conducted using triethylamine in dichloromethane, yielding an impressive 86% efficiency .

Pharmaceutical Applications

The compound is particularly valuable in the pharmaceutical industry for developing new drugs. Its ability to modify biological activity through fluorination makes it a prime candidate for creating potent pharmacological agents.

Example: Anticancer Agents

Research has indicated that derivatives of this compound exhibit significant anticancer properties. By modifying existing drug structures with this compound, scientists have been able to enhance efficacy against specific cancer cell lines.

Material Science

In material science, this compound is used as a building block for creating advanced materials with unique properties, such as increased thermal stability and chemical resistance.

Application in Polymer Chemistry

This compound has been employed in synthesizing fluorinated polymers, which are known for their exceptional resistance to solvents and high temperatures. The incorporation of trifluoromethyl groups improves the material's hydrophobicity and overall durability.

Agrochemical Development

The agrochemical sector also benefits from the applications of this compound. Its derivatives are explored for use as herbicides and pesticides due to their enhanced efficacy and reduced environmental impact.

Research on Herbicidal Activity

Studies have shown that compounds derived from this benzoyl chloride exhibit superior herbicidal activity compared to traditional agents, leading to more effective weed management strategies in agricultural practices.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on various substrates, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This reactivity is exploited in the synthesis of amides, esters, and thioesters.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positional Isomers

4-Fluoro-2-(trifluoromethyl)benzoyl Chloride (CAS 189807-21-4)

- Structural Difference : Fluorine and -CF₃ groups are swapped (4-F/2-CF₃ vs. 2-F/4-CF₃).

- Properties : Despite identical molecular weight and logP (3.224 ), the altered substituent positions affect steric and electronic profiles. The 4-F/2-CF₃ isomer may exhibit reduced reactivity in electrophilic substitutions due to steric hindrance near the carbonyl group .

2-Fluoro-5-(trifluoromethyl)benzoyl Chloride and 2-Fluoro-6-(trifluoromethyl)benzoyl Chloride

- Structural Difference : -CF₃ group at 5- or 6-position instead of 4-position.

Functional Group Variants

2-Fluoro-4-(trifluoromethoxy)benzoyl Chloride (CAS 166948-50-1)

- Structural Difference : -OCF₃ replaces -CF₃.

- Properties : The trifluoromethoxy group introduces additional oxygen, increasing molecular weight (242.554 g/mol ) and altering electronic effects. -OCF₃ is less electron-withdrawing than -CF₃, which may reduce acyl chloride reactivity in nucleophilic substitutions .

p-Trifluoromethylbenzoyl Chloride (CAS 329-15-7)

Physicochemical and Reactivity Comparisons

LogP and Solubility

- logP Values :

- Solubility : Increased fluorination generally reduces aqueous solubility but enhances lipid membrane permeability, critical for pharmaceutical applications .

Biological Activity

2-Fluoro-4-(trifluoromethyl)benzoyl chloride (CAS Number: 126917-10-0) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₈H₃ClF₄O

- Molecular Weight : 226.56 g/mol

- Boiling Point : 188–189 °C

- Density : 1.5 g/cm³

- Appearance : Clear colorless to light yellow liquid

The biological activity of this compound is primarily attributed to its role as an acylating agent in the synthesis of various pharmacologically active compounds. Its trifluoromethyl and fluorine substituents enhance lipophilicity and influence the binding affinity to biological targets, particularly G protein-coupled receptors (GPCRs) and protein kinases.

Antiproliferative Effects

Research has indicated that compounds derived from this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that derivatives can inhibit cell proliferation by interfering with critical signaling pathways involved in cancer progression.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-F4-TFMB-Cl Derivative A | HL-60 (Leukemia) | 0.56 | Tubulin polymerization inhibition |

| 2-F4-TFMB-Cl Derivative B | A549 (Lung Cancer) | 1.0 | Induction of apoptosis via caspase activation |

Aurora Kinase Inhibition

The compound has been investigated for its potential as an inhibitor of aurora kinases, which are critical for mitosis. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells, making it a valuable target for cancer therapy.

Study on Anticancer Activity

In a study published in Cancer Research, derivatives of this compound were tested against several tumor cell lines. The results showed that these compounds significantly inhibited cell growth and induced apoptosis through caspase-3 activation, with IC50 values ranging from 0.5 to 1.5 µM depending on the specific derivative used .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of both fluorine and trifluoromethyl groups enhances the biological activity of the compounds derived from this compound. The study found that modifications to the aromatic ring could lead to variations in potency against different cancer types, suggesting a tailored approach for drug design .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-fluoro-4-(trifluoromethyl)benzoyl chloride from its precursor acid?

- Methodological Answer : The compound is typically synthesized via refluxing 2-fluoro-4-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) as the acylating agent. Key parameters include:

- Solvent : Benzene or dichloromethane (DCM) .

- Catalyst : A catalytic amount of dimethylformamide (DMF) accelerates the reaction .

- Temperature : Reflux at 60–80°C for 1.5–4 hours .

- Workup : Excess SOCl₂ is distilled off under reduced pressure, and the crude product is purified via distillation or direct use in subsequent reactions .

- Data Table :

| Precursor Acid | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Fluoro-4-(trifluoromethyl)benzoic acid | Benzene | DMF | 4 | ~90 | |

| 2-Fluoro-4-(trifluoromethyl)benzoic acid | DCM | DMF | 1.5 | ~92 |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis .

- Handling : Use in a fume hood with PPE (gloves, goggles). Avoid contact with moisture, as it hydrolyzes to the corresponding carboxylic acid .

- Safety : Highly corrosive; reacts violently with water. Neutralize spills with sodium bicarbonate .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Purity : HPLC (e.g., Rt = 1.59 min using Method H) .

- Structural Confirmation :

- Mass Spectrometry (MS) : [M+H]⁺ peak at m/z 227 (calculated: 226.56) .

- IR Spectroscopy : C=O stretch at ~1770 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .

- Physical Properties : Boiling point 188–189°C, density 1.500 g/cm³ .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this benzoyl chloride in nucleophilic acyl substitution?

- Methodological Answer :

- The -CF₃ group increases electrophilicity at the carbonyl carbon, enhancing reactivity with nucleophiles (e.g., amines, alcohols).

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., benzoyl chloride) using NMR to monitor intermediates .

- Computational Analysis : DFT calculations can quantify electron density shifts at the carbonyl group .

Q. What strategies mitigate side reactions (e.g., hydrolysis or Friedel-Crafts acylation) during amide synthesis using this compound?

- Methodological Answer :

- Solvent Choice : Use anhydrous DCM or THF to minimize hydrolysis .

- Base Selection : Triethylamine (TEA) or pyridine scavenges HCl, preventing acid-catalyzed side reactions .

- Temperature Control : Maintain reactions at 0–25°C to suppress Friedel-Crafts pathways .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility : Ensure strict anhydrous conditions during synthesis and purification.

- Cross-Validation : Compare with NIST-standardized mass spectra (e.g., NIST MS number 342763) .

- Contamination Checks : Analyze by GC-MS to detect impurities (e.g., residual thionyl chloride) .

Data Contradictions and Analysis

- Melting Point Variability : Some sources report the compound as an oil , while others cite crystallinity after distillation . This discrepancy may arise from purity differences or polymorphism.

- Reactivity in Solvents : Benzene (used in early syntheses ) is less common today due to toxicity; DCM is preferred but may require longer reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.